4-Nitro-1H-indazol-6-ol

nNOS inhibition nitric oxide synthase neuropharmacology

SAR studies using regioisomeric nitroindazole mixtures produce confounding results. 4-Nitro-1H-indazol-6-ol (CAS 885518-83-2) provides a structurally authenticated solution: • Defined 4-nitro,6-hydroxy substitution eliminates regioisomeric ambiguity • Validated nNOS inhibitor scaffold (IC₅₀ 14.3 μM for parent 4-nitroindazole) • Three orthogonal reactive handles (N-1/N-2, C4-NO₂, C6-OH) for divergent synthesis Supplied with ≥95% purity for reproducible SAR and chemical probe development.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 885518-83-2
Cat. No. B1436745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1H-indazol-6-ol
CAS885518-83-2
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])O
InChIInChI=1S/C7H5N3O3/c11-4-1-6-5(3-8-9-6)7(2-4)10(12)13/h1-3,11H,(H,8,9)
InChIKeyBJMMZNBQVYKORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-1H-indazol-6-ol: Molecular Identity and Characteristics


4-Nitro-1H-indazol-6-ol (CAS 885518-83-2), also known as 6-hydroxy-4-nitroindazole, is a heterocyclic compound belonging to the indazole family with the molecular formula C₇H₅N₃O₃ and a molecular weight of 179.13 g/mol [1]. It features a fused benzene-pyrazole bicyclic core substituted with a nitro group at the 4-position and a hydroxyl group at the 6-position [2]. This substitution pattern distinguishes it from other regioisomeric nitroindazoles such as 5-nitroindazole and 7-nitroindazole, conferring distinct electronic properties and reactivity profiles that are relevant for structure-activity relationship (SAR) studies and as a synthetic building block in medicinal chemistry [3].

Regioisomeric scaffold 4-Nitro-6-hydroxyindazole pattern enables SAR differentiation from other nitroindazoles
nNOS inhibition assay context Reported nNOS inhibitor activity consistent with 4-substituted indazole series
Orthogonal diversification N-1/N-2, C-4 nitro, and C-6 hydroxyl handles for parallel library synthesis

Why 4-Nitro-1H-indazol-6-ol Cannot Be Replaced by Other Indazoles


The indazole scaffold presents multiple substitution positions (N-1, N-2, C-3, C-4, C-5, C-6, C-7), each yielding dramatically divergent electronic distributions, reduction potentials, and biological target engagement [1]. Specifically, the 4-nitro substitution pattern produces a unique electrochemical reduction profile compared to 5-, 6-, and 7-nitroindazoles, with N-1–H nitroindazoles demonstrating a propensity for dimer formation not observed in other regioisomers [1]. Furthermore, 4-substituted indazoles (including 4-nitroindazole) have been established as a distinct family of nNOS inhibitors, whereas 7-nitroindazole (7-NI) and 5-nitroindazole exhibit different isoform selectivity and potency profiles [2]. The presence of the 6-hydroxyl group in 4-Nitro-1H-indazol-6-ol introduces an additional handle for further functionalization (e.g., etherification, esterification) and alters hydrogen-bonding capacity compared to 4-nitroindazole lacking the 6-OH group [3]. Generic substitution with a regioisomeric nitroindazole or an unsubstituted indazole would therefore invalidate SAR studies, alter target selectivity, and eliminate the specific synthetic utility conferred by the 4-nitro, 6-hydroxy substitution pattern.

Regioisomeric reduction mismatch
5- and 6-nitroindazoles lack dimerization during electrochemical reduction; this may alter prodrug activation pathways compared to 4-nitroindazole.
nNOS selectivity shift
7-Nitroindazole and 5-nitroindazole exhibit distinct isoform selectivity profiles; generic substitution may invalidate C4-position SAR studies.
Loss of 6-OH functional handle
Replacement with 4-nitroindazole (CAS 2942-40-7) removes the 6-hydroxyl group, eliminating orthogonal etherification/esterification options.

Quantitative Differentiation Against Closest Analogs


nNOS Inhibitory Potency: 4-Nitroindazole vs 7-Nitroindazole

4-Nitroindazole (4-NI), the core scaffold of 4-Nitro-1H-indazol-6-ol, demonstrates potent neuronal nitric oxide synthase (nNOS) inhibition with an IC₅₀ of 14.3 μM, placing it in the same order of potency as the well-characterized reference inhibitor 7-nitroindazole (7-NI) [1]. The 4-substituted indazole family, which includes 4-nitroindazole, was established as a new class of nNOS inhibitors following systematic evaluation of halo-1H-indazoles [2]. Notably, 4-bromoindazole achieved potency nearly equivalent to 7-NI, and the 4-nitro substitution further validated the importance of the C4 position for nNOS inhibitory activity [2].

nNOS IC₅₀
Head-to-head
4-Nitroindazole IC₅₀ = 14.3 μM, matching 7-bromoindazole and within same potency range as 7-NI reference
Supports nNOS inhibition assay context
In vitro enzyme assay; same platform as 7-NI comparison
nNOS inhibition nitric oxide synthase neuropharmacology pain research

In Vivo Antinociceptive Efficacy After Systemic Administration

4-Nitroindazole demonstrates in vivo NOS inhibitory activity, producing potent antinociceptive effects following systemic administration in animal models [1]. This in vivo validation distinguishes the 4-substituted indazole series from in vitro-only active compounds and provides functional evidence that 4-nitroindazole engages the NOS target in a physiological context [1]. The antinociceptive effect parallels the known activity of 7-nitroindazole, which exhibits anti-nociceptive activity in mice without increasing blood pressure [2], yet the 4-nitro substitution offers an alternative binding orientation that may inform selectivity optimization efforts [3].

In vivo antinociception
Data to verify
Reported antinociceptive effects after systemic administration in rodent pain models
Supports antinociception model-response context
Quantitative potency comparison to 7-NI not available
in vivo pharmacology antinociception NOS inhibition preclinical pain models

Electrochemical Reduction and Dimerization Propensity

Cyclic voltammetry studies reveal that N-1–H 4-nitroindazoles exhibit a characteristic propensity to form dimers during reduction, a behavior not observed in 5- and 6-nitroindazole regioisomers [1]. The reduction potentials of 4-nitroindazoles differ systematically from those of 7-nitroindazoles as a function of N-1 versus N-2 alkylation, reflecting distinct electronic distributions between these positional isomers [1]. Given that nitroreduction processes are often essential steps for the biological activity of nitro compounds [1], these electrochemical differences may translate to divergent prodrug activation kinetics and metabolic stability profiles.

Electrochemical reduction
Cross-study comparable
N-1–H 4-nitroindazoles form dimers during reduction; 5- and 6-nitro regioisomers do not
Reduction pathway may influence prodrug activation context
Cyclic voltammetry, DFT analysis
electrochemistry nitroreduction prodrug activation cyclic voltammetry

Regioselective Glycosylation for Nucleoside Analog Synthesis

4-Nitroindazole serves as a versatile scaffold for regioselective glycosylation, enabling the controlled synthesis of both N-1 and N-2 β-D-ribonucleosides [1]. The N-1 regioisomers form under thermodynamic control of the glycosylation reaction, whereas N-2 regioisomers are accessible under alternative conditions [1]. Single-crystal X-ray structural analyses of 4-nitroindazole N-1 and N-2 ribonucleosides confirm distinct molecular packing and base-stacking geometries [1]. This regioselective control distinguishes 4-nitroindazole from other nitroindazole regioisomers where N-1/N-2 selectivity may differ due to electronic effects of the nitro group position.

Regioselective glycosylation
Class-level inference
N-1 β-D-ribonucleoside accessible under thermodynamic control; N-2 under alternative conditions
Supports regioselective nucleoside synthesis workflow
X-ray structures confirm N-1/N-2 configuration
nucleoside synthesis regioselective glycosylation antiviral research anticancer nucleosides

Reduction to 4-Aminoindazole Synthetic Intermediates

The nitro group of 4-nitroindazoles can be selectively reduced using anhydrous SnCl₂ in various alcohols to yield 4-amino-protected indazole derivatives and, under specific conditions, 7-alkoxy-4-amino-protected indazoles [1]. This reduction methodology provides a general route to functionalized 4-aminoindazoles, which serve as key intermediates for further derivatization [2]. The 6-hydroxyl group of 4-Nitro-1H-indazol-6-ol remains available for orthogonal protection/deprotection strategies, offering an additional diversification handle absent in 4-nitroindazole itself [3].

Nitro reduction route
Class-level inference
Anhydrous SnCl₂ in alcohol reduces 4-NO₂ to 4-NH₂; 6-OH available for orthogonal protection
Enables multi-step derivatization without additional protection
General route to 4-aminoindazole intermediates
nitro reduction synthetic methodology building block medicinal chemistry

Procurement-Driven Application Scenarios


nNOS Inhibitor SAR Studies

Researchers investigating nNOS inhibition can use 4-Nitro-1H-indazol-6-ol as a scaffold for exploring structure-activity relationships at the C4 position. Based on the established potency of 4-nitroindazole (IC₅₀ = 14.3 μM) as an nNOS inhibitor comparable to 7-nitroindazole [1], this compound provides a validated starting point for systematic modification. The 6-OH group offers an additional diversification site for probing hydrogen-bonding interactions or improving physicochemical properties, while the in vivo antinociceptive activity demonstrated by 4-nitroindazole [2] supports translationally relevant studies.

Synthesis of Regioselectively Functionalized Nucleosides

Medicinal chemists developing nucleoside analogs for antiviral or anticancer applications can leverage the predictable regioselectivity of 4-nitroindazole glycosylation. The N-1 regioisomer forms under thermodynamic control, while N-2 derivatives are accessible under alternative conditions [1]. Single-crystal structural data for both N-1 and N-2 β-D-ribonucleosides [1] provide a foundation for rational design. The 6-OH group in 4-Nitro-1H-indazol-6-ol enables additional modifications (e.g., phosphorylation for nucleotide analog synthesis) not possible with unsubstituted 4-nitroindazole.

Nitroreduction-Dependent Prodrug Development

Investigators studying hypoxia-selective prodrugs or nitroreductase-dependent activation mechanisms can utilize 4-Nitro-1H-indazol-6-ol to probe the role of nitroaromatic reduction in biological activity. The distinct electrochemical behavior of 4-nitroindazoles, including their characteristic dimerization during reduction [1], offers a model system for studying how reduction potential and product distribution affect pharmacological outcomes. The established SnCl₂ reduction methodology [2] provides a convenient route to the corresponding 4-aminoindazole, enabling comparative biological evaluation of reduced versus non-reduced forms.

Multi-Functional Building Block for Parallel Chemistry

4-Nitro-1H-indazol-6-ol serves as a versatile intermediate for library synthesis, with three distinct functional handles: the N-1/N-2 positions for alkylation/glycosylation, the 4-nitro group for reduction to amine followed by amidation or sulfonylation, and the 6-OH group for etherification or esterification [1][2]. This orthogonal reactivity enables divergent synthesis of structurally diverse indazole derivatives in parallel format, supporting hit-to-lead optimization campaigns across multiple target classes including kinases [3] and nitric oxide synthases [4].

Application
Selection Property
Validation Focus
nNOS SAR studies
4-Nitro-6-hydroxyindazole scaffold
nNOS inhibition assay context, antinociception model-response context
Regioselective nucleoside synthesis
Predictable N-1/N-2 glycosylation selectivity
Nucleoside regioisomer identity, X-ray confirmation
Nitroreductase prodrug development
Distinctive dimerization-prone reduction
Reduction product characterization, model-response assays
Multi-site building block
Three orthogonal reactive positions
Derivatization scope, intermediate purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitro-1H-indazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.